2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a piperidine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring, substituted with a chlorine atom, is introduced through a nucleophilic substitution reaction.
Formation of the Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction involving an appropriate benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, thereby enhancing glycemic control.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): This compound shares structural similarities and has been studied for its antidiabetic properties.
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with potential biological activities.
Uniqueness
What sets 2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole apart is its unique combination of a benzoxazole ring with a piperidine and pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to act as a GPR119 agonist makes it particularly valuable in the development of new therapeutic agents for metabolic disorders.
Properties
IUPAC Name |
2-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-8-18-16(19-9-12)21-7-3-4-11(10-21)15-20-13-5-1-2-6-14(13)22-15/h1-2,5-6,8-9,11H,3-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZHAUZTFQCFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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